(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone
Brand Name: Vulcanchem
CAS No.: 71405-01-1
VCID: VC20808990
InChI: InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(C1=O)O
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

CAS No.: 71405-01-1

Cat. No.: VC20808990

Molecular Formula: C8H14N2O4

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone - 71405-01-1

Specification

CAS No. 71405-01-1
Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
IUPAC Name tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Standard InChI InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1
Standard InChI Key RIBKFUFXCHRYDR-YFKPBYRVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O
SMILES CC(C)(C)OC(=O)NC1CN(C1=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CN(C1=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator